4-[Methyl(propanoyl)amino]phenyl propanoate
CAS No.: 102035-81-4
Cat. No.: VC18855429
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102035-81-4 |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | [4-[methyl(propanoyl)amino]phenyl] propanoate |
| Standard InChI | InChI=1S/C13H17NO3/c1-4-12(15)14(3)10-6-8-11(9-7-10)17-13(16)5-2/h6-9H,4-5H2,1-3H3 |
| Standard InChI Key | FWCCFCIAVHPZIQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N(C)C1=CC=C(C=C1)OC(=O)CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound’s molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.279 g/mol . Key structural elements include:
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A phenyl ring substituted at the para position.
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A propanoate ester (–OCOCH₂CH₃) group.
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An N-methylpropanamide (–NH(COCH₂CH₃)CH₃) substituent.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 102035-81-4 | |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | 235.279 g/mol | |
| LogP (Partition Coeff.) | 2.3748 | |
| Polar Surface Area | 46.61 Ų | |
| Exact Mass | 235.121 g/mol |
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is likely synthesized via acylation of a primary amine intermediate, such as methyl 3-(4-aminophenyl)propanoate (CAS 35418-07-6) .
Step 1: Preparation of Methyl 3-(4-Aminophenyl)propanoate
Step 2: Acylation with Propanoyl Chloride
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Reagents: Propanoyl chloride, base (e.g., triethylamine).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | H₂, Pd/C (5%), MeOH, 30 min | 91% | |
| 2 | Propanoyl chloride, Et₃N, CH₂Cl₂, RT | ~80%* |
*Theorized based on similar acylation reactions.
Side Reactions and Purification
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Challenges: Over-acylation or O-acylation of the ester group.
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Mitigation: Use of mild bases (e.g., pyridine) and controlled stoichiometry .
Physicochemical and Functional Properties
Solubility and Stability
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Solubility: Predominantly soluble in organic solvents (e.g., ethyl acetate, DCM) due to LogP > 2 .
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Hydrolysis: Susceptible to base-catalyzed ester hydrolysis; stable under dry, neutral conditions .
Reactivity
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